N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide
Description
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with two hydroxyl groups and a phenylpent-4-enamide moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-6-14(12-7-4-3-5-8-12)17(21)18-13-9-10-15(19)16(20)11-13/h2-5,7-8,13-16,19-20H,1,6,9-11H2,(H,18,21)/t13?,14?,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZLXNLAPJWCAM-FJBKBRRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NC2CCC(C(C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(C1=CC=CC=C1)C(=O)NC2CC[C@H]([C@H](C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring with the desired stereochemistry can be synthesized from D-glucose through a series of reactions, including protection, oxidation, and reduction steps.
Introduction of hydroxyl groups: The hydroxyl groups are introduced via selective hydroxylation reactions, ensuring the correct stereochemistry at the 3 and 4 positions.
Coupling with phenylpent-4-enamide: The final step involves coupling the cyclohexyl intermediate with phenylpent-4-enamide using amide bond formation reactions under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-3,4-dihydroxy-N-alkyl-l-homoprolines: Similar in structure but with different alkyl groups.
Ceramides: Structurally related compounds with similar hydroxyl and amide functionalities.
Uniqueness
N-[(3S,4R)-3,4-dihydroxycyclohexyl]-2-phenylpent-4-enamide is unique due to its specific stereochemistry and the presence of both cyclohexyl and phenylpent-4-enamide moieties, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
